

# Introduction: Targeting an Intracellular Immune Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | BAY-405   |           |  |  |
| Cat. No.:            | B15614765 | Get Quote |  |  |

**BAY-405** is an orally available small molecule inhibitor targeting MAP4K1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, MAP4K1 functions as a crucial intracellular immune checkpoint, acting as a negative feedback regulator downstream of T-cell receptor (TCR) stimulation.[1][2] In the tumor microenvironment, factors such as prostaglandin E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, thereby suppressing anti-tumor T-cell responses.[1][2]

Pharmacological inhibition of MAP4K1 with **BAY-405** is an attractive therapeutic strategy to enhance T-cell-mediated immunity against cancer.[2][3] By blocking this negative feedback loop, **BAY-405** aims to unleash the full potential of T-cells to recognize and eliminate malignant cells.[3]

## Core Mechanism of Action: ATP-Competitive Inhibition of MAP4K1

**BAY-405** functions as a highly potent, ATP-competitive inhibitor of MAP4K1.[3] X-ray crystallography studies have revealed that **BAY-405** binds to the ATP-binding pocket of the MAP4K1 kinase domain. The molecule's pyrrolopyridine core forms two hydrogen bonds with the hinge region of the kinase, anchoring it in the active site.[3] This direct-site competition with ATP effectively blocks the phosphotransferase activity of MAP4K1, preventing it from phosphorylating its downstream substrates.



#### Foundational & Exploratory

Check Availability & Pricing

The inhibition of MAP4K1 by **BAY-405** removes a critical brake on T-cell activation. Downstream of the TCR, MAP4K1 is known to phosphorylate and activate SLP76, which in turn leads to the degradation of key signaling proteins required for sustained T-cell activation. By inhibiting MAP4K1, **BAY-405** prevents this negative feedback, leading to enhanced and more durable T-cell responses.[3][4] The specific mechanism was further confirmed in experiments where the T-cell enhancing activity of **BAY-405** was abrogated in T-cells expressing a kinase-dead version of MAP4K1.[3]





Click to download full resolution via product page

**BAY-405** inhibits MAP4K1, blocking a negative feedback loop on TCR signaling.



### **Quantitative Data Summary**

The potency and selectivity of **BAY-405** have been characterized through various biochemical and cellular assays.[3]

Table 1: Biochemical Potency of BAY-405 against

MAP4K1

| Assay Type                         | Parameter | Value (nM)                               | Species |
|------------------------------------|-----------|------------------------------------------|---------|
| Kinase Activity Assay              | IC50      | 11                                       | Human   |
| ATP Binding Competition            | IC50      | 6.2                                      | Human   |
| High ATP (1 mM)<br>Kinase Assay    | IC50      | 56                                       | Human   |
| Surface Plasmon<br>Resonance (SPR) | Kd        | In good agreement with biochemical assay | Human   |

Source:[3]

Table 2: Cellular Activity and Off-Target Profile

| Assay Type               | Parameter | Value (μM) | Target/Channel  |
|--------------------------|-----------|------------|-----------------|
| SLP76<br>Phosphorylation | IC50      | 0.63       | Cellular MAP4K1 |
| hERG Channel<br>Binding  | IC50      | 4.9        | hERG            |

Source:[3][4]

**Table 3: Kinase Selectivity Profile** 



| Parameter                | Value            | Notes                          |
|--------------------------|------------------|--------------------------------|
| Selectivity Score (S)    | 0.080 (at 1 μM)  | Against a panel of 373 kinases |
| MAP4K3 Selectivity Ratio | 6.5-fold         | Closely related kinase         |
| ROCK2 Selectivity Ratio  | 130-fold         |                                |
| TCR Signaling Kinases    | Good selectivity | ZAP70, Lck, Fyn, ltk, Jak1/2/3 |

#### Source:[3]

## **Experimental Protocols**

The mechanism of action of BAY-405 was elucidated through a series of key experiments.

#### **MAP4K1 Biochemical Kinase Assay**

- Objective: To determine the direct inhibitory activity of **BAY-405** on MAP4K1.
- · Methodology:
  - Recombinant human MAP4K1 kinase domain was used.
  - A generic peptide substrate and ATP were included in the reaction buffer.
  - BAY-405 was serially diluted and added to the reaction mixture.
  - The kinase reaction was initiated by the addition of ATP.
  - After incubation, the amount of phosphorylated substrate was quantified, typically using a fluorescence-based method or mass spectrometry.
  - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
- ATP Competition: To confirm an ATP-competitive mechanism, the kinase assay was repeated with a high concentration of ATP (e.g., 1 mM). A rightward shift in the IC50 value indicates competition with ATP.[3]



#### **Cellular SLP76 Phosphorylation Assay**

- Objective: To measure the potency of BAY-405 on its target in a cellular context.
- Methodology:
  - A suitable T-cell line (e.g., Jurkat) or primary human T-cells were used.
  - Cells were pre-incubated with various concentrations of BAY-405.
  - TCR signaling was stimulated using anti-CD3/CD28 antibodies.
  - After a short stimulation period, cells were lysed to stop the reaction.
  - The level of phosphorylated SLP76 (pSLP76) was measured using a sensitive immunoassay, such as ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
  - IC50 values were determined from the dose-response curve of pSLP76 inhibition.[3]





Workflow for Cellular pSLP76 Assay

Click to download full resolution via product page

Experimental workflow for determining the cellular potency of BAY-405.

#### **In Vivo Tumor Models**

- Objective: To assess the anti-tumor efficacy of BAY-405 and its dependence on the T-cell compartment.
- Methodology:



- Syngeneic mouse tumor models, such as EMT6 (breast cancer) or B16-OVA (melanoma),
   were used in immunocompetent mice.[4]
- Tumor cells were implanted subcutaneously.
- Once tumors were established, mice were treated with BAY-405 (administered orally), a
  vehicle control, or a comparator agent (e.g., anti-PD-L1 antibody).[1][3]
- Tumor growth was monitored over time using caliper measurements.
- To confirm T-cell dependence, studies were repeated in T-cell deficient mice or in mice where T-cells were depleted using antibodies.
- At the end of the study, tumors and spleens could be harvested for immunological analysis
   (e.g., flow cytometry) to assess the infiltration and activation status of T-cells.

#### Conclusion

**BAY-405** is a potent and selective, orally bioavailable inhibitor of the intracellular immune checkpoint MAP4K1. By directly inhibiting the ATP-dependent activity of MAP4K1 in T-cells, **BAY-405** blocks a key negative feedback loop that normally dampens TCR signaling. This mechanism enhances T-cell effector functions and overcomes immunosuppressive signals within the tumor microenvironment.[2][3] Preclinical data demonstrates that this enhancement of T-cell function translates to significant single-agent, T-cell-dependent anti-tumor efficacy, which can be further improved in combination with PD-L1 blockade.[1][3] These findings establish MAP4K1 inhibition by **BAY-405** as a promising strategy in cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. aacrjournals.org [aacrjournals.org]



- 2. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BAY-405 | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Introduction: Targeting an Intracellular Immune Checkpoint]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614765#bay-405-mechanism-of-action-in-t-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com